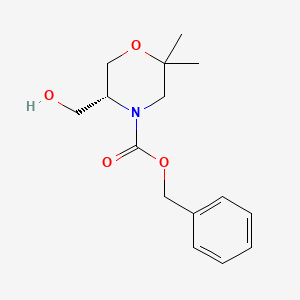
(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative This compound is characterized by the presence of a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.
Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.
Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine: Similar structure but with a pyrrolidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine: Similar structure but with a piperidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine: Similar structure but with a thiomorpholine ring.
Uniqueness
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its morpholine ring structure differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
CHFKEFGYSYDIPT-CYBMUJFWSA-N |
Isomerische SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


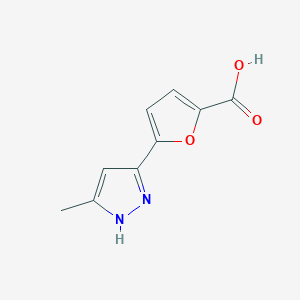

![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

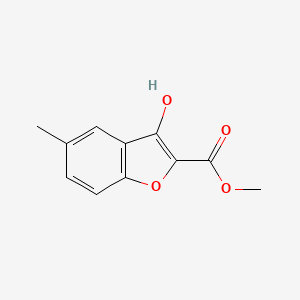
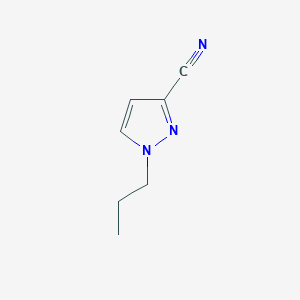

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
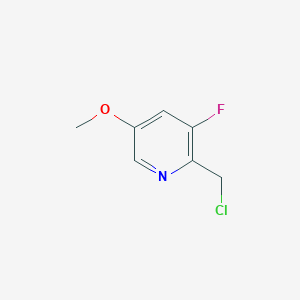
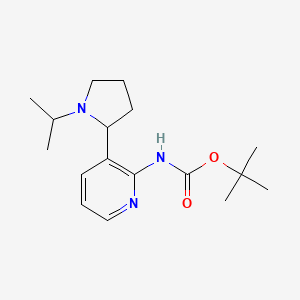

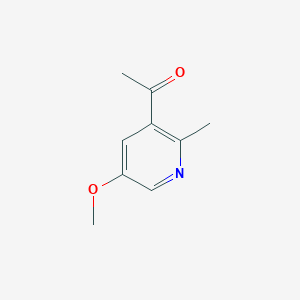
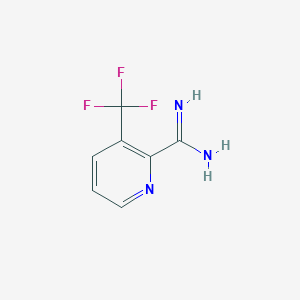
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
